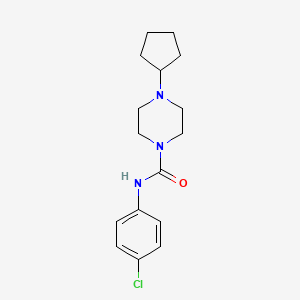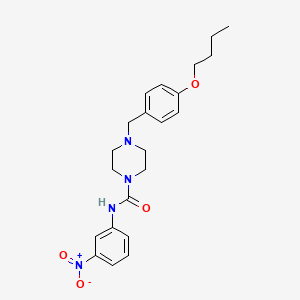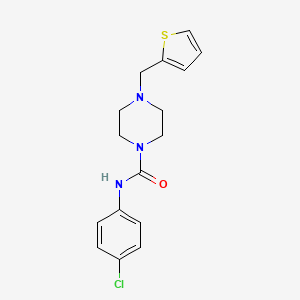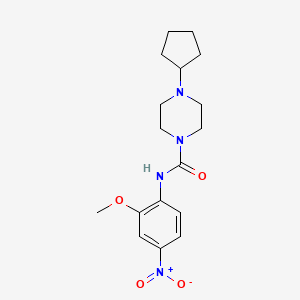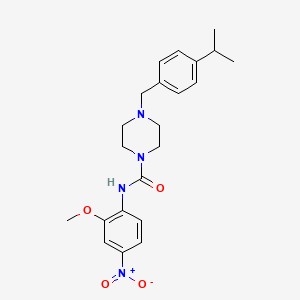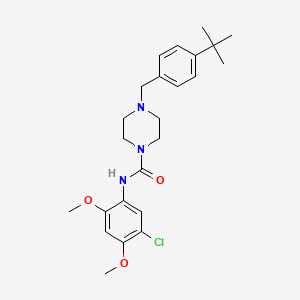
4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
説明
4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide selectively activates α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and play a key role in modulating synaptic plasticity, learning, and memory. Activation of α7 receptors by 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide leads to the release of neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive and emotional processes.
Biochemical and physiological effects:
4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of long-term potentiation, and the reduction of neuroinflammation. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons, and to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its high selectivity for α7 nicotinic acetylcholine receptors, which allows for precise modulation of these receptors without affecting other receptor subtypes. However, one limitation of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its relatively short half-life, which requires frequent dosing in animal experiments. In addition, the effects of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide may vary depending on the experimental conditions and animal models used.
将来の方向性
Future research on 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide could focus on its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In addition, further studies could investigate the underlying mechanisms of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide's effects on synaptic plasticity, neuroinflammation, and BDNF expression. Finally, the development of more stable and potent analogs of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide could improve its pharmacological properties and increase its potential as a therapeutic agent.
科学的研究の応用
4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been widely used as a research tool to investigate the function and pharmacology of α7 nicotinic acetylcholine receptors. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in animal models of Alzheimer's disease. In addition, 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
特性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-[(4-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-16(2)31-19-7-4-17(5-8-19)15-24-10-12-25(13-11-24)22(27)23-20-9-6-18(26(28)29)14-21(20)30-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOEGCRGRJPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4284679.png)
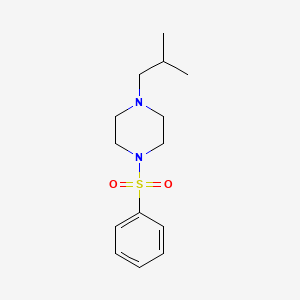
![2-(allyloxy)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4284708.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide](/img/structure/B4284714.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acrylonitrile](/img/structure/B4284723.png)

